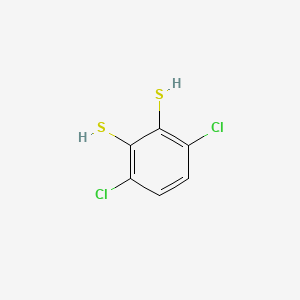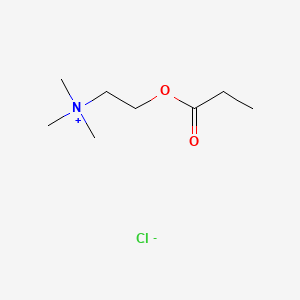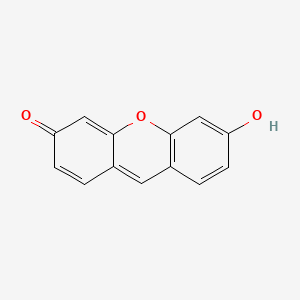![molecular formula C21H19N3O5S B1227098 3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA](/img/structure/B1227098.png)
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of the benzodioxole and sulfonamide groups in its structure suggests that it may exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Sulfonamide Intermediate: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the sulfonamide intermediate in the presence of a coupling agent such as carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide and urea groups.
Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates. The benzodioxole moiety may interact with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the sulfonamide group but has a similar benzodioxole and urea structure.
1-(1,3-Benzodioxol-5-yl)-3-[4-(methylsulfamoyl)phenyl]urea: Similar structure but with a methyl group instead of a phenylmethyl group on the sulfonamide.
1-(1,3-Benzodioxol-5-yl)-3-[4-(aminosulfonyl)phenyl]urea: Contains an aminosulfonyl group instead of a phenylmethylsulfamoyl group.
Uniqueness
3-(2H-13-BENZODIOXOL-5-YL)-1-[4-(BENZYLSULFAMOYL)PHENYL]UREA is unique due to the combination of the benzodioxole and phenylmethylsulfamoyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(benzylsulfamoyl)phenyl]urea |
InChI |
InChI=1S/C21H19N3O5S/c25-21(24-17-8-11-19-20(12-17)29-14-28-19)23-16-6-9-18(10-7-16)30(26,27)22-13-15-4-2-1-3-5-15/h1-12,22H,13-14H2,(H2,23,24,25) |
InChI Key |
XELFYNSJCCHXCC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl]-4-methyl-2-quinolinone](/img/structure/B1227019.png)





![5-bromo-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1227030.png)




![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)

